molecular formula C6H3FINO2 B6230963 2-fluoro-3-iodopyridine-4-carboxylic acid CAS No. 1803819-34-2

2-fluoro-3-iodopyridine-4-carboxylic acid

Cat. No. B6230963
CAS RN: 1803819-34-2
M. Wt: 267
InChI Key:
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Description

2-Fluoro-3-iodopyridine-4-carboxylic acid is a molecular compound with the molecular formula C6H3FINO2 . It is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoro-3-iodopyridine-4-carboxylic acid, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A combination of CsF and HF provides a very reactive fluoride source and has shown faint promise with 3-chloropyridine giving 3-fluoropyridine in a very low yield .


Molecular Structure Analysis

The molecular structure of 2-fluoro-3-iodopyridine-4-carboxylic acid can be found in various chemical databases. For instance, the ChemSpider database provides information about the structure, properties, spectra, suppliers, and links for this compound .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . It was proposed that under basic conditions, the compound undergoes heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, suggests that it causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Fluorinated pyridines, including 2-fluoro-3-iodopyridine-4-carboxylic acid, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including the development of new agricultural products, pharmaceuticals, and imaging agents for various biological applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-3-iodopyridine-4-carboxylic acid involves the introduction of a fluorine atom at the 2-position of pyridine, followed by the introduction of an iodine atom at the 3-position, and finally the carboxylation of the 4-position.", "Starting Materials": [ "2-bromo-3-fluoropyridine", "sodium iodide", "copper(I) iodide", "carbon dioxide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: 2-bromo-3-fluoropyridine is reacted with sodium iodide and copper(I) iodide in diethyl ether to form 2-fluoro-3-iodopyridine.", "Step 2: 2-fluoro-3-iodopyridine is then reacted with carbon dioxide in the presence of water and sodium hydroxide to form 2-fluoro-3-iodopyridine-4-carboxylic acid.", "Step 3: The crude product is purified by acidification with hydrochloric acid, followed by extraction with diethyl ether and washing with sodium bicarbonate and water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product." ] }

CAS RN

1803819-34-2

Product Name

2-fluoro-3-iodopyridine-4-carboxylic acid

Molecular Formula

C6H3FINO2

Molecular Weight

267

Purity

95

Origin of Product

United States

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